molecular formula C19H19N3 B14987088 N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine

N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine

Cat. No.: B14987088
M. Wt: 289.4 g/mol
InChI Key: ZKDSJJFFAUDWGQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and methyl groups, as well as an amine group attached to a dimethylphenyl moiety. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylaniline with 2-methyl-6-phenylpyrimidin-4-one under acidic or basic conditions. This reaction is often facilitated by the use of catalysts such as palladium or copper complexes to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amines or alcohols, and substituted pyrimidine derivatives. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, dyes, and agrochemicals

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular DNA or proteins can induce cytotoxic effects, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine
  • N-(3,4-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine
  • N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-ol

Uniqueness

N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine stands out due to its specific substitution pattern on the pyrimidine ring and the presence of the dimethylphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and application development .

Properties

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine

InChI

InChI=1S/C19H19N3/c1-13-9-14(2)11-17(10-13)22-19-12-18(20-15(3)21-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,20,21,22)

InChI Key

ZKDSJJFFAUDWGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)C)C

Origin of Product

United States

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